molecular formula C21H20N4O3S B11276435 2-methoxy-5-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

2-methoxy-5-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B11276435
M. Wt: 408.5 g/mol
InChI Key: MOQVRRRRCRUAOH-UHFFFAOYSA-N
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Description

2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its significance in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-formyl-5-methylbenzenesulfonamide, while reduction of a nitro group would produce the corresponding amine derivative.

Scientific Research Applications

2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential, particularly in the development of new antibiotics or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the imidazo[1,2-a]pyrimidine moiety may interact with nucleic acids or proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE
  • 2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRAZIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE

Uniqueness

The unique combination of the methoxy, methyl, and sulfonamide groups in 2-METHOXY-5-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE provides distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced binding affinity to specific targets or improved pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

2-methoxy-5-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H20N4O3S/c1-14-4-9-19(28-3)20(12-14)29(26,27)24-17-7-5-16(6-8-17)18-13-25-11-10-15(2)22-21(25)23-18/h4-13,24H,1-3H3

InChI Key

MOQVRRRRCRUAOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C

Origin of Product

United States

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